The compound 2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole is a member of the imidazole family, which is characterized by a five-membered aromatic ring containing two nitrogen atoms. This specific compound features a cyclopentylphenoxy group, enhancing its potential biological activity and making it a subject of interest in pharmaceutical chemistry.
This compound is synthesized through various chemical reactions involving imidazole derivatives. The presence of the cyclopentylphenoxy substituent suggests applications in medicinal chemistry, particularly in drug design and development.
This compound falls under the category of imidazoles, which are known for their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties. The specific structural modifications in 2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole may influence its pharmacological profile.
The synthesis of 2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole can be achieved through several methodologies:
The synthesis typically involves the reaction of 2-chloro-4,5-dihydro-1H-imidazole with appropriate aryl or alkyl substituents under controlled conditions to ensure high yields and selectivity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole can be depicted as follows:
The compound can participate in various chemical reactions typical for imidazoles:
Reactions involving this compound often require careful control of temperature and solvent conditions to optimize yields and minimize by-products. Analytical techniques such as thin-layer chromatography (TLC) are utilized for monitoring reaction progress.
The mechanism by which 2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole exerts its biological effects involves:
Research indicates that imidazoles can modulate signaling pathways related to inflammation and cell proliferation, suggesting potential therapeutic applications .
Characterization through NMR spectroscopy shows distinct chemical shifts corresponding to protons on the imidazole ring and substituents, confirming structural integrity .
The potential applications of 2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole include:
The molecular architecture of 2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole (CAS: 1043533-93-2) integrates three distinct pharmacophoric elements: a lipophilic 2-cyclopentylphenyl group, an ethyleneoxy linker, and the 4,5-dihydroimidazole (imidazoline) ring system. The compound's canonical SMILES representation (CC(C1=NCCN1)OC2=CC=CC=C2C3CCCC3) reveals critical connectivity, while its molecular formula (C₁₆H₂₂N₂O) and weight (258.36 g/mol) provide foundational physicochemical parameters [1] [4]. The imidazoline nitrogen atoms exhibit sp³ hybridization, with the protonated N1 (pKa ≈ 7.5–8.5) serving as a hydrogen bond donor crucial for receptor engagement. This protonation state facilitates ionic interactions with aspartate residues in biological targets, analogous to other imidazoline-containing therapeutics [5] [7].
Electronic distribution analysis indicates significant polarization within the imidazoline ring, where the C2 carbon adjacent to the phenoxyethyl substituent carries partial positive character (δ+ ≈ 0.15 e). This electrophilic feature enhances interactions with nucleophilic receptor sites. The compound's amphoteric character—demonstrated by its capacity to act as both hydrogen bond acceptor (via N3) and donor (via N1-H)—enables versatile binding modes, a hallmark of imidazole-derived bioactive compounds [2] [6]. Conjugated π-systems are largely absent due to saturation at the 4,5-position, reducing aromaticity but enhancing flexibility for induced-fit binding.
Table 1: Electronic Features of Key Pharmacophoric Elements
Structural Element | Electronic Properties | Biological Role |
---|---|---|
Imidazoline N1-H | pKa ~7.5–8.5; Hydrogen bond donor capability | Ionic bonding with aspartate residues |
Imidazoline N3 | Lone pair availability; Hydrogen bond acceptor | Coordination with metal ions/polar motifs |
Phenoxy ether oxygen | Electronegative (χ = 3.44); Dipole contribution | Water-mediated H-bonding |
Cyclopentyl moiety | Hydrophobic (ClogP ≈ 3.8); Van der Waals dominant | Hydrophobic pocket occupancy |
The 2-cyclopentylphenoxy group exhibits restricted rotation due to steric interactions between the ortho-cyclopentyl group and the ethoxy linker. X-ray crystallographic analogues of related compounds indicate a preferred dihedral angle (θ) of 60–75° between the phenoxy plane and the cyclopentyl ring, positioning the cyclopentyl group perpendicular to the aromatic system. This conformation minimizes A(1,3) strain while optimizing hydrophobic contact surfaces [3] [9]. Molecular dynamics simulations reveal two energy minima: the global minimum at θ = 68° (ΔG = 0 kcal/mol) and a local minimum at θ = 115° (ΔG = 2.3 kcal/mol), with a rotational barrier of ≈4.1 kcal/mol at θ = 90°.
The cyclopentyl group's aliphatic nature contributes substantial lipophilicity (π ≈ 2.1), enhancing membrane permeability compared to smaller alkyl substituents (e.g., cyclopropyl ΔlogP = −0.7). However, this comes at the expense of increased steric volume (Es ≈ −1.2), potentially limiting access to deep hydrophobic pockets. Comparative studies with 2-cyclopropylphenoxy analogues demonstrate a 3–5 fold increase in receptor binding affinity for the cyclopentyl derivative, attributed to optimized van der Waals contacts with larger hydrophobic receptor subpockets [3] [9].
Table 2: Conformational Parameters of Cyclopentylphenoxy Substituent
Parameter | Value/Range | Method of Determination |
---|---|---|
Dihedral angle (θ) | 60–75° (preferred) | Molecular dynamics simulation |
Rotational barrier | 4.1 kcal/mol | DFT calculations (B3LYP/6-31G*) |
Steric parameter (Es) | −1.2 | Comparative molecular field analysis |
Lipophilicity increment (π) | +2.1 | Chromatographic measurement |
The 4,5-dihydroimidazole (imidazoline) ring serves as the primary pharmacophore, distinct from aromatic imidazoles due to its non-aromatic, reduced character. This saturation confers three critical bioactivity advantages: (1) enhanced basicity (predicted pKa = 8.2 vs. 6.8–7.1 for imidazole), facilitating protonation at physiological pH; (2) greater conformational flexibility enabling adaptive binding; and (3) elimination of potential metabolic oxidation at the 4,5-position. NMR studies confirm rapid ring inversion (ΔG‡ ≈ 42 kJ/mol), permitting equilibration between envelope conformations to accommodate protein pockets [5] [6] [7].
The protonated imidazoline ring engages in salt bridges with conserved aspartate residues (e.g., Asp113 in α₁-adrenergic receptors), while its NH group donates hydrogen bonds to carbonyl oxygens in receptor backbones. This dual interaction anchors the ligand within binding cavities. Crucially, the 4,5-dihydro structure prevents π-stacking but favors charge-transfer interactions unavailable to fully saturated aliphatic amines. Biological assays of analogous compounds show that replacing this moiety with imidazole reduces activity by 10–30 fold, confirming its critical role [6] [7]. Pharmacological relevance is further evidenced by kinase inhibition studies where imidazoline derivatives stabilize c-MYC G-quadruplex DNA (ΔTₘ = +15°C) and inhibit focal adhesion kinase (FAK) at IC₅₀ ≈ 0.75 μM, attributed to the moiety's dual hydrogen-bonding capability [6].
Table 3: Functional Comparison of Dihydroimidazole vs. Imidazole
Property | 4,5-Dihydroimidazole | Imidazole | Biological Consequence |
---|---|---|---|
Basicity (pKa) | 8.0–8.5 | 6.95–7.10 | Enhanced protonation at pH 7.4 |
Aromaticity | Non-aromatic | Aromatic (6π electrons) | Loss of π-stacking potential |
Ring oxidation susceptibility | Low (no C=C bond) | High (metabolic hotspot) | Improved metabolic stability |
Hydrogen bond capacity | 1 donor, 1 acceptor | 1 donor, 2 acceptors | Reduced acceptor potential |
Conformational flexibility | High (puckering) | Planar rigidity | Adaptive binding to receptors |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7